Welcome to the BenchChem Online Store!
molecular formula C11H11NO7 B8380129 Methyl 3-(acetyloxy)-4-(methyloxy)-5-nitrobenzoate

Methyl 3-(acetyloxy)-4-(methyloxy)-5-nitrobenzoate

Cat. No. B8380129
M. Wt: 269.21 g/mol
InChI Key: JFSQZKMBTOSXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07872014B2

Procedure details

A solution of methyl 3-(acetyloxy)-4-(methyloxy)-5-nitrobenzoate (27.2 g, 101 mmol.) in ethyl acetate (200 mL) with 10% palladium on carbon (1.0 g) added was hydrogenated at atmospheric pressure until complete reduction to the aniline was observed by TLC (>24 hours). The mixture was then filtered through a bed of celite and the filtrate concentrated to provide methyl 3-(acetyloxy)-5-amino-4-(methyloxy)benzoate (19.8 g, 82% yield) as an oil that slowly crystallized on standing. 1H NMR (400 MHz, CDCl3): 7.30 (d, 1H), 7.14 (d, 1H), 3.97 (br d, 2H), 3.85 (s, 3H), 3.82 (s, 3H), 2.34 (s, 3H).
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH:12]=[C:13]([N+:17]([O-])=O)[C:14]=1[O:15][CH3:16])[C:8]([O:10][CH3:11])=[O:9])(=[O:3])[CH3:2]>C(OCC)(=O)C.[Pd]>[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH:12]=[C:13]([NH2:17])[C:14]=1[O:15][CH3:16])[C:8]([O:10][CH3:11])=[O:9])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
27.2 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C(C(=O)OC)C=C(C1OC)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C=C(C(=O)OC)C=C(C1OC)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was observed by TLC (>24 hours)
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a bed of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C=C(C(=O)OC)C=C(C1OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 19.8 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.